molecular formula C20H22FN3O2 B2487760 1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 955259-17-3

1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No. B2487760
M. Wt: 355.413
InChI Key: KIBZRRKCGHJVLH-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals investigated for their potential in various applications, including medicinal chemistry and material science. Its complex structure suggests a potential for specific interactions with biological targets or for unique physical properties.

Synthesis Analysis

The synthesis of compounds structurally related to "1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea" often involves multi-step chemical processes, including reductive amination and substitution reactions. For instance, the synthesis of a potent nonpeptide CCR1 antagonist, incorporating similar structural motifs, was achieved through a module-assisted two-step one-pot procedure, showcasing the complexity and precision required in synthesizing such molecules (Mäding et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, determined through techniques such as X-ray diffraction and density functional theory (DFT) calculations, reveals intricate details about the spatial arrangement of atoms and the electronic structure. These studies help in understanding how structural features influence the chemical reactivity and physical properties of the molecules (Huang et al., 2021).

Chemical Reactions and Properties

Compounds with the urea motif are known to participate in various chemical reactions, including condensation with amines and isocyanates, highlighting their versatility in chemical synthesis. Their reactivity can be tailored for specific applications, such as antimicrobial agents, demonstrating their chemical utility (Haranath et al., 2007).

properties

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-18-8-6-15(7-9-18)11-22-20(26)23-12-17-10-19(25)24(14-17)13-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBZRRKCGHJVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Benzyl-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

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